2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A series of novel thiazolo [4,5-d]pyrimidin-7 (6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . Their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .Scientific Research Applications
Antitumor Properties
Benzothiazoles, including fluorinated derivatives, have been studied for their potent cytotoxic activities in vitro. These compounds exhibit selective cytotoxicity against certain human breast cancer cell lines, indicating their potential as antitumor agents. The specific interaction mechanisms, such as the induction of cytochrome P450 CYP1A1, underline their antitumor specificity and pharmaceutical development interest (Hutchinson et al., 2001).
Imaging Applications
Derivatives of benzothiazoles have been synthesized for use in positron emission tomography (PET) imaging. For instance, a fluorinated benzothiazole compound was developed as a potential PET agent for imaging B-Raf(V600E) in cancers, illustrating the compound's utility in diagnostic imaging and potentially guiding therapy (Wang et al., 2013).
Synthesis and Chemical Reactions
Research into benzothiazoles encompasses their synthesis through green chemistry approaches and novel reaction pathways. This includes the development of methods for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, showcasing advancements in synthesizing benzothiazole derivatives with potential for further chemical and pharmacological exploration (Horishny & Matiychuk, 2020).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. This application demonstrates the compound's potential in industrial settings to protect metals from corrosion, highlighting the chemical's versatility beyond biomedical applications (Hu et al., 2016).
properties
IUPAC Name |
2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3OS3/c1-23-16-20-10-6-5-9-12(13(10)25-16)24-15(19-9)21-14(22)11-7(17)3-2-4-8(11)18/h2-6H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMJBRODSHDNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.